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Compound of Interest

Compound Name:
N-(4-methylphenyl)-2-

nitrobenzamide

CAS No.: 50623-00-2

Cat. No.: B3269271

Get Quote

Executive Summary
N-(4-methylphenyl)-2-nitrobenzamide is a strategic building block in the synthesis of

"privileged structures" in medicinal chemistry. It serves as the stable, nitro-precursor to 2-

amino-N-(4-methylphenyl)benzamide, which undergoes cyclocondensation to form 3-(4-

methylphenyl)quinazolin-4(3H)-ones.

These quinazolinone derivatives are bioisosteres of the sedative Methaqualone and are

actively screened for:

Anticancer activity: Epidermal Growth Factor Receptor (EGFR) inhibition.

Antimicrobial efficacy: Inhibition of biofilm formation in P. aeruginosa.[1]

Anti-inflammatory properties: COX-2 inhibition pathways.
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This guide provides a validated protocol for the synthesis of the intermediate and two distinct

downstream workflows: Classical Stepwise Cyclization and Modern One-Pot Reductive

Cyclization.

Chemical Profile & Specifications
Parameter Specification

Chemical Name N-(4-methylphenyl)-2-nitrobenzamide

Synonyms
2-Nitro-4'-methylbenzamide; 4'-Methyl-2-

nitrobenzanilide

CAS Number 36855-81-9

Molecular Formula C₁₄H₁₂N₂O₃

Molecular Weight 256.26 g/mol

Structure 2-Nitrobenzoyl moiety coupled to p-Toluidine

Appearance Pale yellow to off-white crystalline solid

Melting Point 158–160 °C

Solubility
Soluble in DMSO, DMF, hot Ethanol; Insoluble

in water

Protocol A: Scalable Synthesis of the Intermediate
Objective: Preparation of N-(4-methylphenyl)-2-nitrobenzamide via Schotten-Baumann

conditions. Mechanism: Nucleophilic acyl substitution.[2] The amino group of p-toluidine attacks

the carbonyl carbon of 2-nitrobenzoyl chloride.

Reagents
Precursor A: 2-Nitrobenzoyl chloride (1.0 eq)

Precursor B: p-Toluidine (4-methylaniline) (1.0 eq)

Base: Triethylamine (TEA) (1.2 eq) or 10% NaOH (aq)
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Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Methodology
Preparation: Dissolve p-toluidine (10.7 g, 100 mmol) in anhydrous DCM (150 mL) in a 500

mL round-bottom flask equipped with a magnetic stir bar and an addition funnel.

Base Addition: Add Triethylamine (16.7 mL, 120 mmol) to the solution. Cool the mixture to 0–

5 °C using an ice bath.

Acylation: Dissolve 2-nitrobenzoyl chloride (18.5 g, 100 mmol) in DCM (50 mL). Add this

solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature

below 10 °C.

Note: Exothermic reaction. Rapid addition may lead to bis-acylation impurities.

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3 hours.

Monitor via TLC (Hexane:Ethyl Acetate 7:3).

Work-up:

Wash the organic layer with 1M HCl (2 x 100 mL) to remove unreacted amine and TEA.

Wash with Sat. NaHCO₃ (2 x 100 mL) to remove unreacted acid chloride (hydrolyzed to

acid).

Wash with Brine (100 mL).

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification: Recrystallize the crude solid from Ethanol/Water (9:1).

Yield: ~85–92% (Pale yellow needles).

Downstream Application: Synthesis of
Quinazolinone Scaffolds
This intermediate allows for a divergent synthesis strategy.
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Workflow Visualization
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Figure 1: Divergent synthetic pathways from the nitro-intermediate to the bioactive

quinazolinone scaffold.

Protocol B: Modern One-Pot Reductive Cyclization
Context: Traditional methods require reducing the nitro group to an amine first (Step 1),

followed by cyclization (Step 2). The modern approach uses Sodium Dithionite (Na₂S₂O₄) to
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perform reduction and cyclization in a single pot, utilizing DMSO as an oxidant for the final

aromatization.

Reference: Validated based on the methodology by Laha et al. (2015).

Reagents:

N-(4-methylphenyl)-2-nitrobenzamide (1.0 mmol)

Aryl Aldehyde (e.g., Benzaldehyde) (1.2 mmol)

Sodium Dithionite (Na₂S₂O₄) (3.0 mmol)

Solvent: DMSO/H₂O (9:1)

Procedure:

Mixing: In a sealed tube, combine the nitrobenzamide (256 mg, 1 mmol), benzaldehyde (127

mg, 1.2 mmol), and Na₂S₂O₄ (522 mg, 3 mmol) in DMSO (3 mL) and water (0.3 mL).

Heating: Heat the mixture to 90 °C for 10–12 hours.

Mechanism:[3][4][2][5] Na₂S₂O₄ reduces the nitro group to an amine. The amine

condenses with the aldehyde to form a dihydroquinazolinone. DMSO acts as an oxidant

(Swern-type mechanism) to aromatize the ring to the final quinazolinone.

Work-up: Cool to room temperature. Pour into ice-water (20 mL).

Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine.

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc).

Result: 2-Phenyl-3-(4-methylphenyl)quinazolin-4(3H)-one.

Quality Control & Validation
To ensure the integrity of the intermediate before downstream processing, the following QC

parameters must be met:
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Test Method Acceptance Criteria

Purity
HPLC (C18, ACN/H2O

Gradient)
> 98.0% Area

Identity (NMR) ¹H NMR (400 MHz, DMSO-d₆)
δ 2.30 (s, 3H, Ar-CH₃), 7.1-8.2

(m, 8H, Ar-H), 10.5 (s, 1H, NH)

Identity (IR) FTIR (ATR)
1650 cm⁻¹ (Amide C=O),

1530/1350 cm⁻¹ (NO₂ stretch)

Moisture Karl Fischer < 0.5% w/w

Self-Validating Check:

The "Nitro Shift": In ¹H NMR, the amide proton (NH) of the nitro-compound typically appears

downfield (10.5–10.8 ppm) due to hydrogen bonding with the nitro group. Upon reduction to

the amine (Protocol B precursor), this peak disappears, and a broad NH₂ signal appears at

~5–6 ppm. This provides a rapid "Go/No-Go" check for reaction progress.

Safety & Handling
Nitro-Aromatics: Generally toxic and potential mutagens. Handle in a fume hood.

Thermal Stability: While stable at room temperature, nitro compounds can decompose

exothermically at high temperatures. Do not exceed 180 °C during processing.

Sodium Dithionite: Flammable solid; releases toxic SO₂ gas upon contact with acid or water.

Use in a well-ventilated area.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11785708/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F15149662%2F
https://www.organic-chemistry.org/synthesis/N1H/reductionsnitrocompounds.shtm
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Facs.orglett.5b01808
https://www.benchchem.com/product/b3269271?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC11785708/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11785708/
https://pdf.benchchem.com/1267/An_In_depth_Technical_Guide_to_the_Synthesis_of_2_amino_N_4_methylphenyl_benzamide.pdf
https://prepchem.com/synthesis-of-n-4-methylphenylbenzamide/
https://fluorochem.co.uk/product/F895197/
https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/quinazolinones.shtm
https://pubchem.ncbi.nlm.nih.gov/compound/98692
https://pubchem.ncbi.nlm.nih.gov/compound/98692
https://www.organic-chemistry.org/synthesis/N1H/reductionsnitrocompounds.shtm
https://www.benchchem.com/product/b3269271/docs#application-note-n-4-methylphenyl-2-nitrobenzamide-as-a-privileged-scaffold-intermediate
https://www.benchchem.com/product/b3269271/docs#application-note-n-4-methylphenyl-2-nitrobenzamide-as-a-privileged-scaffold-intermediate
https://www.benchchem.com/product/b3269271/docs#application-note-n-4-methylphenyl-2-nitrobenzamide-as-a-privileged-scaffold-intermediate
https://www.benchchem.com/product/b3269271/docs#application-note-n-4-methylphenyl-2-nitrobenzamide-as-a-privileged-scaffold-intermediate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3269271?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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